2-Methyl-3-(trifluoromethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-6(8(13)14)3-2-4-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHZYHRNERFCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261764-39-9 | |
| Record name | 2-methyl-3-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Fluorinated Benzoic Acids in Chemical Research
Fluorinated benzoic acids are a class of compounds that have garnered considerable attention in chemical research, primarily for their utility as precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of fluorine atoms onto the benzoic acid scaffold can dramatically alter the physicochemical properties of the parent molecule. ontosight.ai These changes include modifications in acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.
The position and number of fluorine substituents on the aromatic ring allow for the fine-tuning of these properties. For instance, compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid are common reagents and building blocks in organic synthesis. nih.govwikipedia.org Research has shown that fluoro-substituted benzoic acid derivatives are often explored as environmentally more acceptable alternatives to their chlorinated counterparts. nih.gov The systematic investigation of these compounds helps to establish a comprehensive understanding of the structure-property relationships that govern their chemical behavior and potential applications. nih.gov
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| 2-Fluorobenzoic acid | 445-29-4 | C₇H₅FO₂ | Synthetic intermediate, study of substituent effects. nih.gov |
| 3-Fluorobenzoic acid | 455-38-9 | C₇H₅FO₂ | Isomer used in comparative chemical studies. wikipedia.org |
| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | Synthetic intermediate, used in high-resolution charge density studies. wikipedia.org |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | Building block for pharmaceuticals and agrochemicals. ontosight.aisigmaaldrich.comgoogle.com |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | Intermediate in the synthesis of pharmaceuticals and fine chemicals. innospk.com |
Significance of the Trifluoromethoxy Group in Molecular Design
The trifluoromethoxy group (-OCF3) is an increasingly important substituent in the fields of pharmaceutical and agricultural chemistry. mdpi.com It is often considered a lipophilic bioisostere of a hydroxyl or methoxy (B1213986) group, but it imparts unique electronic and metabolic properties. The incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation. mdpi.comnih.gov
| Functional Group | Hansch π Value (Lipophilicity Contribution) | Key Properties |
| Trifluoromethoxy (-OCF₃) | +1.04 | High lipophilicity, metabolic stability, strong electron-withdrawing nature. mdpi.comnih.gov |
| Trifluoromethyl (-CF₃) | +0.88 | Increased lipophilicity and metabolic stability, bioisostere for chlorine or methyl groups. nih.govwikipedia.org |
| Methyl (-CH₃) | +0.56 | Can be a site of metabolic oxidation. wikipedia.org |
| Chlorine (-Cl) | +0.71 | Sterically similar to the trifluoromethyl group. nih.gov |
Overview of Research Trajectories for Aryl Carboxylic Acids Bearing Fluorinated Substituents
Strategic Approaches to Introduce the Trifluoromethoxy Moiety onto Benzoic Acid Scaffolds
The incorporation of the trifluoromethoxy (-OCF3) group onto a pre-existing benzoic acid framework or its precursors is a key synthetic challenge. The electronic properties and stability of this group necessitate specific chemical approaches for its successful installation.
Methods for O-(Trifluoromethylation) of Phenolic Precursors
A direct and widely explored route to aryl trifluoromethyl ethers is the O-trifluoromethylation of corresponding phenolic substrates. For the synthesis of 2-methyl-3-(trifluoromethoxy)benzoic acid, a logical precursor is 3-hydroxy-2-methylbenzoic acid. This transformation can be achieved using various trifluoromethylating agents.
Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents), are commonly employed. These reactions typically proceed by the reaction of the phenoxide with the electrophilic trifluoromethyl source. While effective, these methods can sometimes be limited by the stability of the reagents and the potential for competing C-trifluoromethylation on electron-rich aromatic rings.
A two-step protocol offers an alternative, involving the O-carboxydifluoromethylation of a phenol (B47542) followed by a silver-catalyzed decarboxylative fluorination. This approach utilizes readily available reagents like sodium bromodifluoroacetate and Selectfluor.
| Reagent Class | Example | Key Features |
| Hypervalent Iodine | Togni's Reagents | Electrophilic CF3 source, often used for direct trifluoromethylation. |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic CF3 source, suitable for a range of substrates. |
| Two-Step Protocol | Sodium bromodifluoroacetate / Selectfluor | Involves formation of an aryloxydifluoroacetic acid intermediate. |
Halogen Exchange Reactions and Their Application
The halogen exchange (Halex) reaction represents a classical yet robust method for the synthesis of aryl trifluoromethyl ethers. This process involves the conversion of an aryl trichloromethyl ether to the corresponding trifluoromethyl ether using a fluorinating agent. The requisite aryl trichloromethyl ether can be prepared from the corresponding phenol by reaction with a chlorinating agent like phosphorus pentachloride.
For the target molecule, this would entail the synthesis of 2-methyl-3-(trichloromethoxy)benzoic acid followed by treatment with a fluoride (B91410) source such as antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (HF). The harsh conditions typically required for this transformation can limit its functional group compatibility.
Oxidative Routes to Carboxylic Acid Functionality in Fluorinated Systems
An alternative synthetic strategy involves the introduction of the carboxylic acid group at a later stage, following the installation of the trifluoromethoxy moiety. This approach is particularly useful if the desired trifluoromethoxylation conditions are incompatible with a free carboxylic acid.
A plausible route would commence with a precursor such as 1-methyl-2-(trifluoromethoxy)benzene. The methyl group can then be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a mixture of sodium dichromate and sulfuric acid are commonly used for the oxidation of alkyl chains on aromatic rings. The trifluoromethoxy group is generally stable under these oxidative conditions. The regioselectivity of this oxidation is inherent to the starting material.
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO4) | Alkaline, followed by acidic workup |
| Sodium Dichromate / Sulfuric Acid | Acidic, elevated temperature |
Catalytic Methods for trifluoromethoxy group introduction
Modern synthetic chemistry has seen the emergence of catalytic methods for the formation of C-O bonds, including those involving the trifluoromethoxy group. These methods often rely on transition metal catalysts, such as palladium or copper, to mediate the coupling of an aryl halide or a related precursor with a trifluoromethoxide source.
Palladium-catalyzed cross-coupling reactions can be employed to connect an aryl halide (e.g., 3-bromo-2-methylbenzoic acid) with a trifluoromethoxide anion source. The development of suitable ligands is crucial for the success of these transformations, as they play a key role in facilitating the reductive elimination step to form the C-OCF3 bond.
Copper-catalyzed methods have also been developed and can offer a cost-effective and efficient alternative to palladium. These systems can catalyze the trifluoromethoxylation of aryl halides under various conditions. The choice of the copper source, ligand, and reaction conditions is critical for achieving high yields and selectivity.
Carboxylation Strategies for Trifluoromethoxy-Substituted Aromatic Rings
This approach reverses the synthetic sequence, starting with an aromatic ring already bearing the trifluoromethoxy and methyl substituents, followed by the introduction of the carboxylic acid group.
Regioselective Lithiation and Subsequent Carboxylation Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide (CO2), to install a carboxylic acid group.
In the context of synthesizing this compound, a potential precursor would be 2-methyl-1-(trifluoromethoxy)benzene. The regiochemical outcome of the lithiation of this substrate would depend on the directing ability of the methyl and trifluoromethoxy groups. Generally, a methoxy (B1213986) group is a stronger directing group than a methyl group. While the trifluoromethoxy group is more electron-withdrawing than a methoxy group, it can still direct ortho-lithiation, albeit its directing ability is generally considered to be weaker. The interplay between the steric and electronic effects of the methyl and trifluoromethoxy groups would determine the site of deprotonation.
Should lithiation occur at the desired 3-position (ortho to the trifluoromethoxy group and meta to the methyl group), subsequent quenching with CO2 would yield the target molecule. However, competitive lithiation at the 6-position (ortho to the methyl group) is a possibility that would need to be carefully controlled through the choice of organolithium reagent, solvent, and temperature.
| Directing Group | Relative Directing Ability | Potential Lithiation Site(s) on 2-methyl-1-(trifluoromethoxy)benzene |
| -OCH3 | Strong | Ortho to the methoxy group |
| -OCF3 | Moderate to Weak | Ortho to the trifluoromethoxy group |
| -CH3 | Weak | Ortho to the methyl group |
Alternative Carboxylation Mechanisms in Organofluorine Synthesis
The introduction of a carboxyl group onto a fluorinated aromatic ring is a pivotal step in the synthesis of compounds like this compound. While traditional methods often rely on the carbonation of organometallic reagents (e.g., Grignard or organolithium compounds) with carbon dioxide, alternative strategies have been developed to overcome the limitations of these approaches, such as functional group incompatibility and harsh reaction conditions. google.com
Decarboxylative strategies, paradoxically, offer insights into carboxylation mechanisms and are a powerful tool in organofluorine chemistry. researchgate.netrsc.org These reactions involve the removal of a carboxyl group, but the principles can be applied in reverse or used to introduce other functionalities that can later be converted to a carboxylic acid. For instance, photoinduced decarboxylative fluorination of benzoic acid derivatives highlights the interplay between carboxylic acids and fluorine-containing groups. chinesechemsoc.org
More direct and modern alternatives include transition-metal-catalyzed carboxylation reactions. These methods can utilize CO2 or other C1 sources to directly carboxylate C-H or C-X (where X is a halogen or triflate) bonds on the aromatic ring. For example, the synthesis of 3,5-bis(trifluoromethyl)benzoic acid has been achieved by treating the corresponding Grignard reagent with CO2 under pressure. google.com While this is a classic approach, ongoing research seeks to replace the need for pre-formed organometallics with direct C-H activation. Furthermore, multicomponent coupling reactions involving gem-difluoroalkenes, cesium fluoride, and carbon dioxide have emerged as a facile route to α-trifluoromethyl carboxylic acids, showcasing innovative ways to construct fluorinated acid derivatives. researchgate.net
Methylation Pathways at the Benzoic Acid Ring System
The introduction of a methyl group onto the benzoic acid core is a critical transformation. The position of this group significantly influences the molecule's properties. Recent advances have focused on direct C-H activation to achieve methylation with high regioselectivity, offering an advantage over classical methods like Friedel-Crafts alkylation which can suffer from poor selectivity and rearrangement issues. youtube.com
The "magic methyl" effect in medicinal chemistry underscores the importance of methylation in tuning the pharmacological properties of molecules. researchgate.net Consequently, robust methods for installing methyl groups are highly sought after. rsc.org A significant breakthrough has been the development of transition-metal-catalyzed, directing-group-assisted C-H methylation. researchgate.net
For benzoic acid derivatives, the weakly coordinating carboxyl group can effectively direct a metal catalyst to the ortho C-H bonds. Palladium and iridium catalysts have been particularly successful in this regard. rsc.orgbohrium.com For instance, a palladium-catalyzed ortho-methylation of benzoic acids has been achieved using di-tert-butyl peroxide (DTBP) as both the methylating reagent and the oxidant, eliminating the need for an external oxidant or ligand. rsc.orgnih.gov Similarly, iridium-catalyzed methods have been developed for the ortho C-H methylation of benzoic acids, which tolerate a wide range of functional groups and can be performed without the need for an inert atmosphere. bohrium.com These methods are valuable for late-stage functionalization, allowing for the rapid diversification of complex molecules. researchgate.netbohrium.com
Table 1: Catalytic Systems for Ortho-C-H Methylation of Benzoic Acids
| Catalyst | Methyl Source | Key Features | Reference |
|---|---|---|---|
| Palladium(II) Acetate (B1210297) | Di-tert-butyl peroxide (DTBP) | Ligand-free, external oxidant-free | rsc.orgnih.gov |
| Iridium Complex | Commercially available reagents | Air and moisture tolerant; complete regioselectivity | bohrium.com |
| Palladium(II) Acetate | Amino acid-derived ligands | Significant ligand-acceleration effect | rsc.org |
The synthesis of a polysubstituted benzene (B151609) like this compound requires a carefully planned sequence of reactions. pressbooks.publibretexts.org The order of introduction of the substituents is critical because the directing effects of the groups already present on the ring dictate the position of the incoming group. libretexts.orglibretexts.org
A retrosynthetic analysis of the target molecule is essential. The three key groups are:
-CH3 (Methyl): An ortho-, para-directing activator.
-COOH (Carboxyl): A meta-directing deactivator.
-OCF3 (Trifluoromethoxy): A deactivating group, but generally considered to be ortho-, para-directing due to the lone pairs on the oxygen atom. beilstein-journals.org
Considering these effects, a plausible synthetic strategy would involve introducing the groups in an order that ensures the desired 1,2,3-substitution pattern. For example, starting with a 3-(trifluoromethoxy)toluene, one could attempt to introduce the carboxyl group. However, the methyl group would direct ortho and para, leading to a mixture of products.
A more controlled approach might involve sequential C-H functionalization using a versatile directing group. nih.govacs.org For instance, one could start with a molecule containing a directing group that facilitates the introduction of both the methyl and trifluoromethoxy groups in the desired positions, followed by conversion of the directing group itself into the carboxylic acid. The use of aryltriazenes as removable directing groups has been shown to enable multiple, selective C-H functionalization reactions on a benzene core. nih.govacs.org This strategy allows for the construction of complex substitution patterns that would be challenging to achieve with classical electrophilic substitution reactions.
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To meet the demands for complex organofluorine compounds, modern synthetic chemistry has moved towards more efficient, selective, and sustainable methods. This involves the development of novel catalysts and the adoption of green chemistry principles.
Catalysis is at the heart of modern organic synthesis, and the preparation of fluorinated molecules is no exception. nih.gov Transition-metal catalysis has been instrumental in developing new C-F and C-CF3 bond-forming reactions. nih.gov For the synthesis of molecules like this compound, catalysis plays a role in several key steps:
Trifluoromethoxylation: The introduction of the -OCF3 group can be challenging. Recent advances include radical C-H trifluoromethoxylation using reagents like bis(trifluoromethyl)peroxide, activated by visible-light photoredox catalysis or TEMPO catalysis. nih.gov These methods allow for the direct functionalization of unactivated (hetero)arenes under mild conditions. nih.gov
Carboxylation and Methylation: As discussed, palladium and iridium catalysts are key for the selective C-H methylation of benzoic acids. bohrium.comnih.gov Similarly, transition metals can catalyze the carboxylation of aryl halides or triflates.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for building the aromatic core. For example, a pre-functionalized aromatic piece containing two of the required groups could be coupled with a third component to complete the structure.
Visible-light photoredox catalysis has emerged as a particularly powerful strategy, enabling the activation of a wide range of fluorinating and perfluoroalkylating reagents under mild conditions for the functionalization of aromatic compounds. mdpi.com
The synthesis of organofluorine compounds has traditionally involved harsh reagents and conditions. tandfonline.com Green chemistry seeks to mitigate these issues by developing more environmentally benign methodologies. tandfonline.combenthamdirect.com Significant progress has been made in applying green chemistry principles to fluorine chemistry. benthamdirect.comresearchgate.net
Key green approaches relevant to the synthesis of fluorinated benzoic acids include:
Catalysis: Using catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents. benthamdirect.comresearchgate.net This reduces waste and often allows for milder reaction conditions.
Energy Efficiency: Photochemical and microwave-assisted syntheses can reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comnumberanalytics.com Visible-light photocatalysis, for example, uses low-energy light to drive reactions at room temperature. nih.govmdpi.com
Safer Reagents: There is a continuous effort to develop safer fluorinating reagents to replace hazardous ones like elemental fluorine or HF. numberanalytics.com Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are considered safer alternatives. numberanalytics.com
Atom Economy: C-H activation reactions are highly atom-economical as they avoid the need for pre-functionalization of the substrate (e.g., conversion to an organohalide or organometallic), which generates waste. researchgate.net
By integrating these advanced catalytic and green chemistry approaches, the synthesis of complex molecules like this compound can be achieved with greater efficiency, selectivity, and sustainability. numberanalytics.comdigitellinc.com
Reaction Pathways of the Carboxyl Group
The carboxylic acid moiety (-COOH) is the primary site for many chemical transformations, allowing for the synthesis of a wide array of derivatives such as esters and amides. These reactions typically proceed through the activation of the carboxyl group, enhancing its susceptibility to nucleophilic attack.
Esterification of this compound can be readily achieved through several standard methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated is removed. tcu.edu
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iucr.org The resulting acyl chloride is highly electrophilic and reacts rapidly with alcohols to form the corresponding ester. Heterogeneous catalysts, such as certain metal-organic frameworks, have also been employed for the esterification of fluorinated aromatic carboxylic acids, offering advantages in catalyst separation and reuse. rsc.org
Below is a table illustrating the formation of various ester derivatives from this compound.
| Reactant Alcohol | Ester Product | Typical Reaction Conditions |
|---|---|---|
| Methanol (B129727) (CH₃OH) | Methyl 2-methyl-3-(trifluoromethoxy)benzoate | Excess CH₃OH, catalytic H₂SO₄, reflux |
| Ethanol (C₂H₅OH) | Ethyl 2-methyl-3-(trifluoromethoxy)benzoate | Excess C₂H₅OH, catalytic H₂SO₄, reflux |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-methyl-3-(trifluoromethoxy)benzoate | 1) SOCl₂, 2) (CH₃)₂CHOH, pyridine |
| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | Benzyl 2-methyl-3-(trifluoromethoxy)benzoate | DCC, DMAP, C₆H₅CH₂OH, CH₂Cl₂ |
The synthesis of amides from this compound is a crucial transformation, particularly for creating analogues of biologically active molecules. This conversion requires the activation of the carboxyl group to facilitate its reaction with a primary or secondary amine. A variety of modern coupling reagents are available to promote this reaction under mild conditions, minimizing side reactions and preserving stereochemistry when chiral amines or amino acids are used. nih.gov
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. peptide.com Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also highly effective. peptide.com These methods are central to solution-phase peptide synthesis, where this compound could be coupled to the N-terminus of a peptide or an amino acid ester. nih.govgoogle.com The in situ generation of activating agents, for example from N-chlorophthalimide and triphenylphosphine, provides another efficient route to amides. nih.gov
The table below showcases potential amidation reactions.
| Reactant Amine | Amide Product | Typical Coupling Reagent |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 2-Methyl-3-(trifluoromethoxy)benzamide | 1) SOCl₂, 2) Excess NH₃ |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-methyl-3-(trifluoromethoxy)benzamide | PyBOP, DIPEA, DMF |
| Glycine methyl ester (H₂NCH₂COOCH₃) | Methyl N-(2-methyl-3-(trifluoromethoxy)benzoyl)glycinate | EDC, HOBt, CH₂Cl₂ |
| Piperidine (C₅H₁₀NH) | (2-Methyl-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone | HATU, DIPEA, DMF |
Reactivity of the Aromatic Core and Electrophilic/Nucleophilic Substitutions
The benzene ring of this compound is polysubstituted, and its reactivity towards electrophilic or nucleophilic attack is a complex consequence of the electronic and steric properties of the existing groups.
The trifluoromethoxy (-OCF₃) group is a potent modulator of aromatic reactivity. It is considered one of the most lipophilic substituents and exerts a strong electron-withdrawing effect on the benzene ring. mdpi.combeilstein-journals.org This effect is primarily inductive (σ-effect), stemming from the high electronegativity of the three fluorine atoms, which pull electron density away from the ring through the oxygen atom. beilstein-journals.orgnih.gov This inductive withdrawal deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene or anisole (B1667542) (-OCH₃). beilstein-journals.orgvaia.com
Despite the strong inductive withdrawal, the oxygen atom in the -OCF₃ group possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (a +M effect). beilstein-journals.org This resonance donation directs incoming electrophiles to the ortho and para positions. However, the inductive deactivation is the dominant effect, meaning the -OCF₃ group is classified as an ortho, para-directing deactivator, similar to halogens. beilstein-journals.org The powerful electron-withdrawing nature of the trifluoromethoxy group also enhances the acidity of the benzoic acid compared to its non-fluorinated analogue.
| Substituent | Electronic Effect | Influence on Aromatic Ring | Directing Effect (for EAS) |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly electron-donating (resonance) > Weakly electron-withdrawing (inductive) | Activating | Ortho, Para |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (inductive and resonance) | Strongly Deactivating | Meta |
| -OCF₃ (Trifluoromethoxy) | Strongly electron-withdrawing (inductive) > Weakly electron-donating (resonance) | Deactivating | Ortho, Para |
Predicting the site of electrophilic aromatic substitution (EAS) on the this compound ring requires an analysis of the combined directing effects of the three substituents onto the available C4, C5, and C6 positions. wikipedia.orglibretexts.org
Carboxyl Group (-COOH): A strongly deactivating, meta-directing group. It directs incoming electrophiles to the C5 position.
Methyl Group (-CH₃): An activating, ortho, para-directing group. It directs incoming electrophiles to its ortho position (C3, blocked) and its para position (C5).
Trifluoromethoxy Group (-OCF₃): A deactivating, ortho, para-directing group. It directs incoming electrophiles to its ortho positions (C2, blocked, and C4) and its para position (C6).
The outcome is determined by a combination of these effects. Activating groups generally control the regioselectivity over deactivating groups. Therefore, the influence of the methyl group is significant. The directing effects converge on several positions:
C4-position: Favored by the ortho-directing -OCF₃ group.
C5-position: Favored by the para-directing -CH₃ group and the meta-directing -COOH group.
C6-position: Favored by the para-directing -OCF₃ group.
Steric hindrance is also a critical factor. The C6 position is sterically less hindered than the C4 position, which is flanked by the -OCF₃ group. The C5 position is also relatively accessible. In many EAS reactions, a mixture of products corresponding to substitution at C5 and C6 would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.
| Position | Directing Influence From -COOH (at C1) | Directing Influence From -CH₃ (at C2) | Directing Influence From -OCF₃ (at C3) | Overall Likelihood |
|---|---|---|---|---|
| C4 | - | - | Ortho (Favorable) | Possible, but may be sterically hindered |
| C5 | Meta (Favorable) | Para (Favorable) | - | Likely |
| C6 | - | - | Para (Favorable) | Likely, sterically accessible |
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction utilizes a directed metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho C-H bond, creating a stabilized aryllithium intermediate. This intermediate can then be trapped with various electrophiles.
For this compound, the carboxylic acid, upon deprotonation by the base (e.g., s-BuLi) to form a lithium carboxylate, acts as an effective DMG. researchgate.netsemanticscholar.orgorganic-chemistry.org The carboxylate directs lithiation to its ortho positions, C2 and C6. Since the C2 position is already substituted with a methyl group, the metalation is expected to occur exclusively and regioselectively at the C6 position. The trifluoromethoxy group has also been shown to promote ortho-lithiation, which would direct to C4. nih.govepfl.ch However, the carboxylate is generally a more powerful DMG, making C6 the anticipated site of reaction. rsc.org
This C6-lithiated species is a versatile intermediate for introducing a fourth substituent onto the ring with high regiocontrol.
| Electrophile | Reagent Example | Product of Reaction at C6 |
|---|---|---|
| Iodination | Iodine (I₂) | 6-Iodo-2-methyl-3-(trifluoromethoxy)benzoic acid |
| Carboxylation | Carbon dioxide (CO₂) | 2-Methyl-3-(trifluoromethoxy)isophthalic acid |
| Formylation | N,N-Dimethylformamide (DMF) | 6-Formyl-2-methyl-3-(trifluoromethoxy)benzoic acid |
| Silylation | Trimethylsilyl chloride (TMSCl) | 2-Methyl-6-(trimethylsilyl)-3-(trifluoromethoxy)benzoic acid |
Transformations Involving the Methyl Group
The chemical behavior of the methyl group in this compound is dictated by its position on the benzene ring, flanked by an electron-withdrawing trifluoromethoxy group and a carboxylic acid group. This substitution pattern is expected to influence the C-H bond strength of the methyl group and its susceptibility to various chemical transformations.
Specific studies detailing the side-chain modifications and oxidations of the methyl group in this compound have not been identified in the public domain. In analogous toluene (B28343) derivatives, the methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group using various oxidizing agents. However, the presence of the strongly deactivating trifluoromethoxy and carboxyl groups on the same ring would likely necessitate harsh reaction conditions for such transformations to occur.
Standard benzylic oxidation conditions, such as those employing potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would likely face challenges due to the electron-deficient nature of the aromatic ring. The trifluoromethoxy group, being a powerful electron-withdrawing group, decreases the electron density of the aromatic system, which in turn affects the stability of potential intermediates in oxidation reactions.
Table 1: Plausible, but unconfirmed, oxidation products of the methyl group.
| Starting Material | Potential Oxidizing Agent | Hypothetical Product |
| This compound | Strong Oxidant (e.g., KMnO₄) | 2-Carboxy-3-(trifluoromethoxy)benzoic acid |
It is important to emphasize that the reactions presented in Table 1 are hypothetical and not substantiated by specific literature for this compound.
While the broader field of radical chemistry offers numerous methods for the functionalization of C-H bonds, specific applications to the methyl group of this compound are not documented. Radical reactions, often initiated by light or a radical initiator, can lead to the substitution of a hydrogen atom on the methyl group with another functional group, such as a halogen.
Free-radical halogenation, for instance, typically proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen atom by a halogen radical. The stability of the resulting benzylic radical is a key factor in determining the reaction's feasibility. In the case of this compound, the electron-withdrawing nature of the substituents would destabilize a benzylic radical intermediate, making such reactions more challenging compared to electron-rich toluenes.
Table 2: Hypothetical radical halogenation of the methyl group.
| Starting Material | Reagents | Hypothetical Product |
| This compound | N-Bromosuccinimide (NBS), Radical Initiator | 2-(Bromomethyl)-3-(trifluoromethoxy)benzoic acid |
The reaction depicted in Table 2 is a plausible transformation based on general principles of radical chemistry but lacks specific experimental validation for this particular substrate. The application of modern C-H activation and functionalization techniques could potentially offer pathways to modify the methyl group, but such studies focused on this compound have yet to be reported. The unique electronic environment of the methyl group in this molecule makes it an interesting but challenging target for selective chemical transformations.
Synthesis and Exploration of Derivatives and Analogues of 2 Methyl 3 Trifluoromethoxy Benzoic Acid
Structural Modifications of the Benzoic Acid Core
The chemical landscape of 2-methyl-3-(trifluoromethoxy)benzoic acid can be significantly expanded by modifying its core benzoic acid structure. These modifications include the synthesis of positional isomers and the introduction of additional substituents to the aromatic ring.
The relative positions of the methyl, trifluoromethoxy, and carboxylic acid groups on the benzene (B151609) ring profoundly influence the molecule's properties. The synthesis of various positional isomers allows for a systematic investigation of these structure-property relationships. For instance, the photocatalytic trifluoromethoxylation of benzoic acid and its methyl ester has been shown to produce a mixture of ortho, meta, and para isomers. beilstein-journals.org
The acidity of the benzoic acid, a critical parameter for many applications, is particularly sensitive to the electronic effects of the substituents. The trifluoromethoxy group is strongly electron-withdrawing, which generally increases the acidity of the benzoic acid by stabilizing the carboxylate anion. quora.com The position of this group relative to the carboxylic acid will modulate the magnitude of this effect.
To illustrate the impact of substituent positioning on acidity, a comparison of the pKa values of various substituted benzoic acids is presented in the interactive table below.
| Compound | pKa (Calculated) | Reference |
| Benzoic Acid | 4.19 | quora.com |
| 4-(Trifluoromethyl)benzoic acid | 3.69 | quora.com |
The introduction of further substituents, such as halogens or alkyl groups, onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing methyl (activating, ortho-, para-directing) and trifluoromethoxy (deactivating, ortho-, para-directing) groups will govern the regioselectivity of these reactions. youtube.comreddit.com
For instance, halogenation (e.g., bromination or chlorination) would be expected to occur at the positions activated by the methyl group and not strongly deactivated by the trifluoromethoxy and carboxylic acid groups. Similarly, Friedel-Crafts alkylation could introduce an additional alkyl group, although the deactivating nature of the trifluoromethoxy and carboxyl groups might necessitate harsh reaction conditions. nih.gov The synthesis of compounds like 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) demonstrates that multi-step sequences involving nitration, reduction, diazotization, and chlorination can be employed to introduce halogens regioselectively on a fluorinated benzoic acid core. researchgate.net
Diversification of the Trifluoromethoxy Group
Modifying the fluoroalkoxy moiety itself provides another avenue for tailoring the properties of the parent compound. This can involve synthesizing analogues with different fluoroalkyl or fluoroalkoxy groups and understanding the comparative effects of these substitutions.
Analogues of this compound bearing other fluoroalkoxy groups, such as difluoromethoxy (-OCHF2) or pentafluoroethoxy (-OCF2CF3), can be synthesized to fine-tune the electronic and steric properties of the molecule. For example, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is synthesized from 3-halogeno-4-hydroxybenzaldehyde, where the difluoromethoxy group is introduced by reaction with a chlorodifluoroacetic acid derivative. google.com The synthesis of 4-(difluoromethoxy)benzoic acid highlights its utility as an intermediate in pharmaceuticals and agrochemicals due to the unique properties conferred by the difluoromethoxy group. chemimpex.com
The synthesis of these analogues often requires specialized fluorinating reagents and careful control of reaction conditions. The reactivity of the starting materials and the stability of the products can be significantly influenced by the nature of the fluoroalkoxy group.
Both the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are strongly electron-withdrawing due to the high electronegativity of fluorine. quora.com However, the presence of the oxygen atom in the trifluoromethoxy group introduces some key differences in their electronic and steric profiles.
The trifluoromethoxy group is considered a strong deactivator in electrophilic aromatic substitution, yet it is ortho-, para-directing due to the lone pairs on the oxygen atom that can participate in resonance. reddit.com In contrast, the trifluoromethyl group is a deactivating, meta-directing group. youtube.com The trifluoromethoxy group is also sterically larger than the trifluoromethyl group, which can influence reaction rates and the conformational preferences of the molecule. In directed ortho-metalation, the trifluoromethoxy group has been shown to be a more potent directing group than both the methoxy (B1213986) and trifluoromethyl groups. researchgate.net
The electronic effects of these groups can be quantified by comparing the acidity of benzoic acids bearing these substituents. The electron-withdrawing nature of both groups increases the acidity of the benzoic acid compared to the unsubstituted parent compound.
| Substituent (para-position) | Hammett Sigma (σp) Value | Effect on Acidity |
| -H | 0.00 | Reference |
| -CF3 | 0.54 | Increases acidity |
| -OCF3 | 0.35 | Increases acidity |
Note: Hammett constants are a measure of the electronic effect of a substituent in the meta or para position of a benzene ring.
Functional Group Variations Beyond Carboxylic Acid
The carboxylic acid group of this compound is a versatile functional handle that can be converted into a wide array of other functional groups, leading to the synthesis of diverse derivatives with potentially new applications.
Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and nitriles.
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. acs.org For example, reaction with methanol (B129727) and sulfuric acid would yield the corresponding methyl ester. prepchem.com Benzyl (B1604629) esters can also be prepared through various methods, including direct esterification with benzyl alcohol. researchgate.netarchive.orgresearchgate.netgoogle.com
Amides: Amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine. vedantu.comrsc.org A direct condensation of the carboxylic acid with an amine can also be achieved using coupling agents or under specific reaction conditions. doubtnut.comresearchgate.net For instance, heating ammonium (B1175870) benzoate (B1203000) leads to the formation of benzamide. sciencemadness.org
Nitriles: The conversion of a benzoic acid to a benzonitrile (B105546) can be accomplished through several methods. One approach involves the dehydration of the corresponding benzamide. youtube.com Another method is the reaction of benzoic acid with ammonia (B1221849) at high temperatures in the presence of a catalyst. google.com An electrochemical method for the direct cyanation of benzoic acid to benzonitrile in liquid ammonia has also been reported. rsc.org
These transformations open the door to a vast library of derivatives of this compound, each with its own unique set of properties and potential uses. The exploration of these derivatives is a promising area for future research.
Preparation of Esters, Amides, and Acid Halides
The conversion of the carboxylic acid moiety in this compound into various derivatives is a fundamental aspect of its chemical exploration. Standard organic transformations can be employed for the synthesis of its corresponding esters, amides, and acid halides.
Esters:
The esterification of benzoic acids is a widely practiced and well-documented transformation. For this compound, the most common method would be the Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an excess of an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction of 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid with methanol and sulfuric acid results in a 71% yield of the corresponding methyl ester, suggesting a similar approach would be effective for this compound. prepchem.com
Alternatively, heterogeneous catalysts can be employed to facilitate the esterification, which can offer advantages in terms of catalyst recovery and purification of the product. For instance, a Zr/Ti solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com Another approach involves the use of a UiO-66-NH2 metal-organic framework as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, a process that has been optimized using the Taguchi method. rsc.org
| Esterification Method | Reagents and Conditions | Analogous Yield | Reference |
| Fischer-Speier Esterification | Methanol, Sulfuric Acid, Heat | 71% | prepchem.com |
| Heterogeneous Catalysis | Methanol, Zr/Ti solid acid catalyst | - | mdpi.com |
| Heterogeneous Catalysis | Methanol, UiO-66-NH2 catalyst | - | rsc.org |
Amides:
The synthesis of amides from this compound can be achieved through a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive intermediate, typically the acid chloride. This is followed by the reaction of the acid chloride with ammonia or a primary or secondary amine to form the corresponding amide. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is treated with thionyl chloride to form the acid chloride, which then reacts with a concentrated ammonia solution to yield the amide in good yield. nih.goviucr.org A similar strategy would be applicable to this compound.
Direct amidation methods, which bypass the need for the isolation of the acid chloride, are also available and often employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Acid Halides:
The preparation of the acid halide, most commonly the acid chloride, is a key step for the synthesis of other derivatives like amides and some esters. The reaction of the carboxylic acid with thionyl chloride (SOCl₂) is a standard and effective method for this transformation. nih.goviucr.orggoogle.comlibretexts.org The reaction is typically carried out in an inert solvent or using an excess of thionyl chloride as the solvent, often with gentle heating. The progress of the reaction can be monitored by the cessation of the evolution of hydrogen chloride and sulfur dioxide gases. Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used.
| Derivative | Synthetic Method | Key Reagents | Reference |
| Amide | Via Acid Chloride | 1. Thionyl Chloride2. Ammonia/Amine | nih.goviucr.org |
| Acid Chloride | Chlorination | Thionyl Chloride | nih.goviucr.orggoogle.comlibretexts.org |
Synthesis of Benzonitrile and Benzyl Alcohol Precursors or Derivatives
The synthesis of benzonitrile and benzyl alcohol analogues of this compound expands the range of functional groups available for further chemical modification and biological evaluation.
Benzonitrile Derivatives:
The conversion of a benzoic acid to a benzonitrile is not a direct transformation and typically involves multiple steps. A common route involves the conversion of the carboxylic acid to the primary amide, followed by dehydration. Dehydrating agents such as thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride (B1165640) can be employed for this purpose.
Alternatively, benzonitriles can be synthesized from halogenated precursors. For instance, a patent describes the synthesis of 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene (B45895) through a three-step process of bromination, cyano replacement, and ammonolysis. While not a direct conversion from the benzoic acid, this highlights a potential route from a related starting material.
A more recent development describes a direct cyanation of benzoic acid to benzonitrile via paired electrosynthesis in liquid ammonia. rsc.org This method involves the reduction of the benzoic acid to benzyl alcohol at the cathode and the oxidation of an iodide salt to iodine at the anode. The in-situ generated benzyl alcohol and iodine then react in liquid ammonia to form the benzonitrile. rsc.org
Benzyl Alcohol Derivatives:
The reduction of this compound or its corresponding ester would yield (2-methyl-3-(trifluoromethoxy)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to alcohols. stackexchange.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.
Alternatively, the ester derivative can be reduced under milder conditions. For example, the hydrogenation of methyl benzoate to benzyl alcohol can be achieved using a Cu/ZnO/Al₂O₃ catalyst at elevated temperature and pressure. researchgate.net Another study reports the highly selective hydrogenation of benzoic acid to benzyl alcohol using a Pt/SnO₂ catalyst under mild conditions. manchester.ac.ukqub.ac.uk A patent also describes the preparation of m-trifluoromethyl-benzyl-alcohol from m-trifluoromethylhalogenobenzyl and sodium acetate (B1210297) in an alcohol solvent. google.com
| Derivative | Synthetic Approach | Key Reagents/Conditions | Reference |
| Benzonitrile | From Amide | Dehydrating Agent (e.g., SOCl₂) | - |
| Benzonitrile | Electrosynthesis | Paired electrosynthesis in liquid ammonia | rsc.org |
| Benzyl Alcohol | Reduction of Acid | Lithium Aluminum Hydride (LiAlH₄) | stackexchange.com |
| Benzyl Alcohol | Hydrogenation of Ester | Cu/ZnO/Al₂O₃ catalyst, H₂ | researchgate.net |
| Benzyl Alcohol | Hydrogenation of Acid | Pt/Sn₂ catalyst, H₂ | manchester.ac.ukqub.ac.uk |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
A ¹H NMR spectrum of 2-Methyl-3-(trifluoromethyl)benzoic acid would be expected to show distinct signals for the different types of protons present in the molecule.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to their different positions relative to the methyl, carboxyl, and trifluoromethyl groups, they would likely exhibit unique chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets), allowing for their specific assignment.
Aliphatic Protons: The protons of the methyl group (-CH₃) would appear as a singlet in the aliphatic region, generally between 2.0 and 2.5 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm.
A hypothetical data table for the ¹H NMR spectrum is presented below:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | >10 | broad singlet |
| Ar-H | 7.0 - 8.5 | multiplet |
| Ar-H | 7.0 - 8.5 | multiplet |
| Ar-H | 7.0 - 8.5 | multiplet |
| -CH₃ | 2.0 - 2.5 | singlet |
Carbon (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For 2-Methyl-3-(trifluoromethyl)benzoic acid, nine distinct signals would be expected: one for the methyl carbon, one for the carboxyl carbon, six for the aromatic carbons, and one for the trifluoromethyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxyl groups. The trifluoromethyl carbon would likely appear as a quartet due to coupling with the three fluorine atoms.
Fluorine (¹⁹F) NMR: ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. A ¹⁹F NMR spectrum of this molecule would show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a -CF₃ group attached to an aromatic ring.
A hypothetical data table for the ¹³C and ¹⁹F NMR spectra is presented below:
Table 2: Predicted ¹³C and ¹⁹F NMR Data ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165 - 175 |
| Ar-C (quaternary) | 120 - 150 |
| Ar-CH | 120 - 140 |
| -CF₃ | 120 - 130 (quartet) |
¹⁹F NMR
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
HRMS would be used to determine the exact mass of the molecular ion of 2-Methyl-3-(trifluoromethyl)benzoic acid with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₇F₃O₂).
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 205.0447 |
ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. By inducing fragmentation of these ions (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. For 2-Methyl-3-(trifluoromethyl)benzoic acid, expected fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). The fragmentation pattern would provide further confirmation of the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds within the molecular structure.
A comprehensive search of scientific literature and chemical databases was conducted for the experimental infrared spectrum of 2-Methyl-3-(trifluoromethoxy)benzoic acid. This search included major chemical data repositories and scholarly article databases. However, at the time of this writing, no published experimental IR spectrum or associated data for this compound could be located.
Therefore, a data table of characteristic absorption bands and their corresponding functional group assignments for this specific compound cannot be provided.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of molecular conformation, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice, known as crystal packing.
An extensive search of crystallographic databases, including the Cambridge Structural Database (CSD), was performed to find the crystal structure of this compound. Despite these efforts, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been reported for this compound in the public domain.
Consequently, it is not possible to present data tables detailing the crystallographic parameters, selected bond lengths, or bond angles for this compound. The solid-state conformation and molecular packing of this compound remain undetermined by X-ray diffraction analysis according to the available scientific literature.
Computational Chemistry and Theoretical Studies on 2 Methyl 3 Trifluoromethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, stability, and the distribution of electrons, which collectively govern the molecule's chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules with high accuracy. mdpi.com For 2-Methyl-3-(trifluoromethoxy)benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. researchgate.net
The process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. jocpr.com For instance, the sp2 hybridization of the carboxylic acid carbon results in bond angles around 120°. researchgate.net The stability of the molecule is inherently linked to its optimized geometry, with the lowest energy conformation representing the most stable state.
Interactive Table 1: Illustrative Calculated Geometrical Parameters for this compound using DFT (Note: These are representative values based on typical DFT calculations for substituted benzoic acids and are for illustrative purposes.)
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |
| Bond Length | C(carboxyl)=O(carbonyl) | 1.22 Å |
| Bond Length | C(ring)-C(carboxyl) | 1.49 Å |
| Bond Length | C(ring)-O(ether) | 1.37 Å |
| Bond Angle | O=C-O(H) | 122° |
| Bond Angle | C(ring)-C-O(H) | 115° |
| Bond Angle | C(ring)-O-C(F3) | 118° |
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can elucidate the distribution of electron density across the this compound molecule. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. mdpi.comdntb.gov.ua In a typical MEP map, electron-rich regions, which are susceptible to electrophilic attack, are colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. researchgate.net For this molecule, negative potential would be localized on the oxygen atoms of the carboxyl and trifluoromethoxy groups, while positive potential would be found around the acidic hydrogen of the carboxyl group. dntb.gov.ua
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
Interactive Table 2: Illustrative Calculated Electronic Properties for this compound (Note: These values are hypothetical and serve to illustrate the outputs of quantum chemical calculations.)
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -7.2 | Electron-donating ability |
| LUMO Energy | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |
Conformation Analysis and Conformational Landscape Mapping
The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis maps the energy changes associated with these rotations to identify stable conformers and the energy barriers between them.
A torsional potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. qcware.com This is achieved by systematically rotating a specific dihedral angle in increments and performing a constrained geometry optimization at each step to calculate the corresponding energy. qcware.comnih.gov For this compound, key rotations include the dihedral angle of the C-O bond of the trifluoromethoxy group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. The resulting energy profile reveals the low-energy (stable) conformations and the high-energy (transitional) states, quantifying the rotational energy barriers. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and activation energies that are often difficult to determine experimentally. For this compound, this could involve modeling reactions such as esterification, amidation, or aromatic nitration. researchgate.netdnu.dp.ua
The process involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them along a reaction coordinate. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate. dnu.dp.ua Such studies can explain the regioselectivity of reactions like nitration and provide a fundamental understanding of the catalytic mechanisms involved in processes like esterification. researchgate.netmdpi.com While these computational methods are broadly applicable, specific mechanistic studies on this compound are not extensively documented in the literature.
Transition State Characterization for Key Synthetic Steps
A fundamental application of computational chemistry in synthesis is the elucidation of reaction mechanisms by characterizing transition states (TS). The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a chemical transformation. Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used to locate and analyze these fleeting structures. rsc.org
One plausible key step in the synthesis of this compound is the oxidation of its precursor, 2-methyl-3-(trifluoromethoxy)toluene. Theoretical studies can model this process to understand its energy requirements. Using DFT calculations, researchers can map the potential energy surface of the reaction, identifying the reactant, transition state, and product.
The transition state for the rate-determining step, likely the initial C-H bond activation at the methyl group, can be characterized. Key parameters obtained from these calculations include the activation energy (the energy difference between the reactant and the transition state), the geometry of the TS (including critical bond lengths and angles), and imaginary vibrational frequencies, which confirm the structure as a true saddle point on the energy landscape. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Profile for the Oxidation of 2-Methyl-3-(trifluoromethoxy)toluene
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature | Imaginary Frequency (cm⁻¹) |
| Reactant Complex | B3LYP/6-311++G(d,p) | 0.0 | C-H bond length: 1.09 Å | N/A |
| Transition State (TS) | B3LYP/6-311++G(d,p) | +24.5 | Breaking C-H bond: 1.52 Å | -1250 |
| Product Complex | B3LYP/6-311++G(d,p) | -45.8 | C=O bond length: 1.21 Å | N/A |
This table presents hypothetical data for illustrative purposes.
By analyzing the transition state, chemists can gain insights into the factors controlling the reaction rate and potentially devise strategies to lower the activation barrier, for instance, by selecting a more efficient catalyst.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics is ideal for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system. rsc.org
For this compound, MD simulations can reveal crucial information about its conformational flexibility and its interactions with its environment, such as solvent molecules or biological receptors. researchgate.net Key areas of investigation include:
Conformational Dynamics: The molecule is not rigid. The carboxylic acid and trifluoromethoxy groups can rotate around their single bonds to the benzene ring. MD simulations can map the energy landscape of these rotations and determine the most stable conformations and the energy barriers between them. ucl.ac.uk
Self-Association: Like other carboxylic acids, this compound can form hydrogen-bonded dimers. MD simulations can predict the stability of these dimers in various environments, which is critical for understanding its behavior in solution and during crystallization. acs.org
Analysis of MD trajectories can yield quantitative data, such as the Root Mean Square Fluctuation (RMSF) of atoms, which indicates the flexibility of different parts of the molecule.
Table 3: Hypothetical Root Mean Square Fluctuation (RMSF) from a 100 ns MD Simulation in Water
| Molecular Subgroup | Average RMSF (Å) | Interpretation |
| Benzene Ring Carbons | 0.45 | Relatively rigid core |
| Carboxylic Acid (-COOH) | 0.95 | High flexibility due to rotation and H-bonding |
| Methyl Group (-CH₃) | 0.70 | Moderate rotational flexibility |
| Trifluoromethoxy (-OCF₃) | 1.10 | High flexibility due to rotation of the entire group |
This table presents hypothetical data for illustrative purposes.
These computational studies, from characterizing reaction pathways to simulating dynamic behavior, provide a comprehensive, atomistic understanding of this compound that complements and guides experimental research.
Applications in Chemical Research and Development
Role as a Key Intermediate in Organic Synthesis
2-Methyl-3-(trifluoromethoxy)benzoic acid is a valuable intermediate in organic synthesis due to its distinct structural features. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, such as amidation, esterification, and coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.
Fluorinated compounds are known to impart unique properties to materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. Benzoic acid derivatives containing trifluoromethyl or trifluoromethoxy groups are utilized as precursors in the development of such specialty chemicals and advanced polymers. innospk.comontosight.ai The trifluoromethoxy group, in particular, contributes to high lipophilicity and metabolic stability, making it a desirable feature in specialty chemicals designed for demanding applications. mdpi.combeilstein-journals.org Consequently, this compound serves as a potential precursor for creating novel materials where the incorporation of the -OCF3 moiety can lead to superior performance characteristics.
Research and Development of Fluorinated Scaffolds for Bioactive Molecules
The introduction of fluorine-containing groups is a widely adopted strategy in medicinal and agrochemical chemistry to enhance the efficacy and pharmacokinetic properties of bioactive molecules. mdpi.com The trifluoromethoxy group is of particular interest due to its profound impact on a molecule's physicochemical profile.
The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents used in drug design, a property that can significantly improve a molecule's ability to cross cell membranes and interact with biological targets. beilstein-journals.orgnih.gov Its presence often leads to enhanced metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com These properties are critical for developing effective drug candidates. This compound acts as a valuable building block for introducing the trifluoromethoxy moiety into new molecular scaffolds, enabling researchers to fine-tune the properties of potential therapeutics to achieve better bioavailability and a longer duration of action. researchgate.net
| Functional Group | Hansch-Leo Lipophilicity Parameter (π) | Key Properties |
|---|---|---|
| -OCH₃ (Methoxy) | -0.02 | Electron-donating, moderate lipophilicity |
| -CF₃ (Trifluoromethyl) | +0.88 | Strongly electron-withdrawing, high lipophilicity, metabolically stable |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing, very high lipophilicity, metabolically stable |
The agrochemical industry has increasingly relied on organofluorine chemistry to develop next-generation pesticides and herbicides with improved performance and safety profiles. nih.gov The trifluoromethoxy group is a key component in several commercially successful agrochemicals. mdpi.combeilstein-journals.org Its inclusion can enhance the biological activity and environmental persistence of a crop protection agent. nih.gov As a readily available building block, this compound is a relevant tool for researchers in agrochemical discovery, facilitating the synthesis of new active ingredients that incorporate the beneficial trifluoromethoxy group. nih.gov
Contributions to Fundamental Organofluorine Chemistry
While specific studies centered on this compound may be limited, its existence and utility contribute to the broader field of organofluorine chemistry. The development of synthetic methods to create such specifically substituted molecules expands the toolkit available to chemists. wikipedia.org
Investigation of Steric and Electronic Effects of the Trifluoromethoxy Group
This compound serves as an excellent substrate for investigating the nuanced interplay of steric and electronic effects within a molecule. The trifluoromethoxy (-OCF3) group is of significant interest in medicinal and materials chemistry due to its distinct properties compared to more common substituents like methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3). mdpi.comnih.gov
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms. researchgate.netwikipedia.org This significantly influences the electron density of the benzene (B151609) ring and the acidity of the carboxylic acid group. Unlike the trifluoromethyl group, the oxygen atom in the -OCF3 group also allows for a weak resonance donating effect (+R), though this is largely overshadowed by its inductive pull. researchgate.net The presence of this group alters the electronic properties of the aromatic ring, which is a critical factor in the efficacy of many bioactive molecules. mdpi.com The strong electron-withdrawing nature of the -OCF3 group can stabilize anionic forms of adjacent functional groups through long-range effects. researchgate.net In the context of this compound, the -OCF3 group at the meta-position strongly increases the acidity of the ortho-positioned carboxylic acid.
Steric Effects: The trifluoromethoxy group also imparts significant steric bulk. It is considered larger than a methyl group and can influence the conformation of the molecule by restricting the rotation of adjacent groups. mdpi.com In this specific compound, the proximity of the methyl group at the 2-position and the trifluoromethoxy group at the 3-position creates a crowded environment around the carboxylic acid at the 1-position. This is a classic example of the "ortho effect," where the combination of steric hindrance and electronic effects from an adjacent substituent alters the reactivity of a functional group in ways not predicted by electronic effects alone. researchgate.netresearchgate.net For instance, this steric crowding can hinder the approach of reagents to the carboxyl group, potentially affecting rates of esterification or amidation. researchgate.net Research in this area uses such molecules to quantify these effects, leading to more accurate predictive models for reaction outcomes and molecular design.
The following table summarizes and compares the key properties of the trifluoromethoxy group with other relevant substituents.
| Substituent | Formula | Electronic Effect | Lipophilicity (Hansch π value) | Steric Profile |
| Trifluoromethoxy | -OCF3 | Strongly electron-withdrawing | +1.04 | Bulky |
| Trifluoromethyl | -CF3 | Strongly electron-withdrawing | +0.88 | Bulkier than methyl |
| Methoxy | -OCH3 | Electron-donating | -0.02 | Less bulky than -OCF3 |
| Methyl | -CH3 | Weakly electron-donating | +0.56 | Reference size |
This interactive table provides a comparative overview of the physicochemical properties of various substituents, highlighting the unique combination of high lipophilicity and strong electron-withdrawing character of the trifluoromethoxy group.
Development of New Fluorination and Fluoroalkylation Methodologies
The synthesis of complex organofluorine compounds like this compound is a significant driver for the development of novel and more efficient fluorination and fluoroalkylation methods. The introduction of fluorine-containing groups, particularly the trifluoromethoxy group, into an aromatic ring is often challenging and requires specialized reagents and conditions. beilstein-journals.org
The existence of specific, multi-substituted target molecules such as this compound pushes chemists to devise new synthetic routes that are highly regioselective and tolerant of various functional groups. Research in this area focuses on overcoming the limitations of traditional methods, which may require harsh conditions or multi-step, low-yielding procedures. organic-chemistry.org
For example, the direct O-trifluoromethylation of phenols is one modern approach to creating the aryl-OCF3 bond, but it often requires specialized and highly reactive reagents. beilstein-journals.org The development of these reagents is an active area of research, aiming for milder conditions and broader substrate scope. Similarly, methods for the trifluoromethylation of benzoic acids to produce related compounds like aryl trifluoromethyl ketones are continuously being refined, with newer protocols using activating agents to facilitate the reaction under more convenient conditions. organic-chemistry.org
The synthesis of this particular benzoic acid derivative, which requires precise placement of three different substituents, serves as a benchmark for the utility of new synthetic methodologies. A successful, high-yield synthesis demonstrates the robustness and selectivity of a new method.
The table below outlines general strategies that are explored and developed to synthesize fluorinated aromatic acids, driven by the need for specific targets like this compound.
| Methodology | Description | Typical Reagents | Key Challenges |
| O-Trifluoromethylation | Introduction of the -OCF3 group onto a phenol (B47542) precursor. | Electrophilic trifluoromethylating agents (e.g., Umemoto's or Yagupol'skii's reagents). beilstein-journals.org | Reagent stability, reaction conditions, regioselectivity on complex substrates. |
| Fluorination of Trichloromethyl Precursors | Conversion of a -CCl3 group to a -CF3 group on the aromatic ring. | Anhydrous hydrogen fluoride (B91410) (HF), often with a catalyst. google.com | Harsh and corrosive reagents, high pressure/temperature, functional group tolerance. |
| Direct Trifluoromethylation | Direct introduction of a -CF3 group onto the aromatic ring. | Trimethyl(trifluoromethyl)silane (TMSCF3), trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org | Control of regioselectivity, reaction efficiency with electron-deficient rings. |
| Carboxylation of Fluorinated Aromatics | Introduction of the -COOH group onto a pre-fluorinated aromatic compound. | n-Butyllithium followed by carbon dioxide (CO2). researchgate.net | Handling of organometallic intermediates, potential for side reactions. |
This interactive table highlights various synthetic strategies whose development is spurred by the demand for complex fluorinated molecules, illustrating the challenges that drive innovation in synthetic organic chemistry.
Environmental and Biological Fate Investigations Within Research Contexts
Biodegradation Studies of Fluorinated Benzoic Acids
The introduction of fluorine atoms into organic molecules, such as in 2-Methyl-3-(trifluoromethoxy)benzoic acid, can significantly alter their susceptibility to microbial degradation. The high electronegativity and strength of the carbon-fluorine bond often render these compounds resistant to enzymatic attack, leading to their persistence in the environment. bund.net
Microbial Degradation Pathways in Aquatic and Soil Systems
While direct microbial degradation pathways for this compound have not been extensively documented in scientific literature, the metabolism of structurally similar substituted benzoic acids provides a framework for predicting its potential fate. Microorganisms typically initiate the breakdown of aromatic compounds through the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring. iisc.ac.in For substituted benzoic acids, common intermediates include catechols, which are then subject to ring cleavage by dioxygenases. oup.comresearchgate.net
The degradation can proceed via ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter central metabolic cycles. researchgate.netresearchgate.net However, the presence of the trifluoromethoxy group is a critical factor. While some studies suggest that trifluoromethoxy groups can be degradable under conditions where the rest of the molecule is subject to biodegradation, the trifluoromethyl (-CF3) moiety is generally considered biochemically inert. nih.govnih.gov
In the case of trifluoromethyl-substituted catechols, research has shown that while meta-cleavage can occur, the resulting ring fission product, a 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid, is often a "dead-end" metabolite, resistant to further enzymatic breakdown. uni-stuttgart.denih.gov This suggests that even if the aromatic ring of this compound is cleaved, complete mineralization may be hindered.
Under anaerobic conditions, the degradation of fluorinated benzoic acids has been observed, primarily under denitrifying conditions for monofluorobenzoates. nih.govresearchgate.net However, compounds with trifluoromethyl groups are generally more recalcitrant.
Factors Influencing Biodegradability (e.g., Presence of Trifluoromethoxy Group)
The biodegradability of fluorinated benzoic acids is influenced by several key factors:
The Carbon-Fluorine Bond: The exceptional strength of the C-F bond makes it difficult for microbial enzymes to cleave, which is often a necessary step for complete degradation. bund.net
The Trifluoromethoxy Group: This group significantly impacts the electronic properties of the aromatic ring. mdpi.com Its strong electron-withdrawing nature can deactivate the ring towards electrophilic attack by microbial oxygenases. mdpi.com While the ether linkage in the trifluoromethoxy group might be a potential site for initial enzymatic attack, the stability of the attached trifluoromethyl group remains a significant barrier to complete degradation. nih.gov
Substitution Pattern: The position of the methyl and trifluoromethoxy groups on the benzoic acid ring will influence the accessibility of the molecule to microbial enzymes.
Environmental Conditions: Factors such as the presence of suitable microbial consortia, oxygen levels, nutrient availability, and pH will all play a crucial role in determining the extent and rate of biodegradation. nih.gov
Table 1: Factors Influencing the Biodegradability of Fluorinated Benzoic Acids
| Factor | Influence on Biodegradability | Scientific Rationale |
| Carbon-Fluorine (C-F) Bond Strength | Decreases biodegradability | The high bond energy makes enzymatic cleavage difficult, hindering the initiation of degradation. bund.net |
| Trifluoromethoxy (-OCF3) Group | Generally decreases biodegradability | Strong electron-withdrawing nature deactivates the aromatic ring. The trifluoromethyl moiety is highly recalcitrant to metabolic breakdown. nih.govmdpi.com |
| Substitution Pattern on Aromatic Ring | Influences enzyme accessibility and reactivity | The position of substituents can sterically hinder or electronically influence the sites of enzymatic attack. |
| Microbial Consortia | Essential for degradation | The presence of microorganisms with appropriate enzymatic machinery is a prerequisite for biodegradation. |
| Oxygen Availability | Determines the metabolic pathway | Aerobic pathways typically involve oxygenases for ring hydroxylation and cleavage. Anaerobic degradation follows different routes, often being slower. nih.gov |
| Nutrient Availability | Can enhance microbial activity | The presence of essential nutrients supports microbial growth and enzymatic production, potentially increasing degradation rates. |
Photochemical Degradation in Aqueous Environments
Photochemical processes, particularly under UV irradiation, can be a significant abiotic degradation pathway for persistent organic pollutants in aquatic environments.
Mechanisms of Photoassisted Decomposition under UV Irradiation
The photochemical degradation of fluorinated benzoic acids can be initiated by direct photolysis, where the molecule absorbs UV light, leading to its excitation and subsequent decomposition. However, the efficiency of this process is often enhanced by the presence of photocatalysts or other reactive species.
For instance, studies on trifluoromethyl benzoic acid isomers have shown that their degradation is promoted by UV irradiation in the presence of a semiconductor photocatalyst like gallium oxide (Ga2O3). researchgate.net The proposed mechanism involves the generation of electron-hole pairs in the photocatalyst upon UV absorption. These can then lead to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking the aromatic ring and initiating degradation. The defluorination efficiency in such systems has been observed to be influenced by the surrounding atmosphere, with higher efficiency under nitrogen than in air for some isomers. researchgate.net
Identification of Degradation Intermediates and Pathways
During the photochemical degradation of fluorinated aromatic compounds, a number of intermediate products can be formed before complete mineralization. In the case of trifluoromethyl benzoic acid isomers, mass spectrometry techniques have been used to identify several intermediates. researchgate.net The degradation pathways likely involve hydroxylation of the aromatic ring, followed by decarboxylation and subsequent ring opening. The cleavage of the C-F bonds, leading to the release of fluoride (B91410) ions, is a key indicator of successful degradation. researchgate.net The specific intermediates formed will depend on the position of the substituents and the reaction conditions. For this compound, potential intermediates could include hydroxylated derivatives and compounds resulting from the cleavage of the ether bond or the aromatic ring.
Table 2: Potential Intermediates in the Photochemical Degradation of Fluorinated Benzoic Acids
| Intermediate Type | Potential Formation Pathway | Analytical Detection Method |
| Hydroxylated Benzoic Acids | Attack by hydroxyl radicals on the aromatic ring. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) researchgate.net |
| Ring-Opened Aliphatic Acids | Cleavage of the aromatic ring following hydroxylation. | Gas Chromatography-Mass Spectrometry (GC-MS), MS |
| Fluoride Ions (F-) | Cleavage of the carbon-fluorine bonds. | Ion Chromatography |
| Short-chain Perfluorocarboxylic Acids | Stepwise degradation of longer-chain fluorinated compounds. | HPLC-MS |
Bioaccumulation Potential in Environmental Research Models
Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for a compound to bioaccumulate is a key factor in assessing its environmental risk.
For fluorinated compounds, bioaccumulation potential is often linked to the length of the perfluorinated carbon chain and the nature of the functional group. researchgate.netsnu.ac.kr Long-chain per- and polyfluoroalkyl substances (PFASs) are known to be bioaccumulative. researchgate.net Short-chain compounds are generally considered to be less bioaccumulative. mit.edu
Table 3: Factors Influencing the Bioaccumulation Potential of Fluorinated Organic Acids
| Factor | Influence on Bioaccumulation | Scientific Rationale |
| Fluorinated Chain Length | Longer chains generally increase bioaccumulation | Increased lipophilicity and resistance to metabolism contribute to higher bioaccumulation factors for longer-chain PFASs. researchgate.net |
| Functional Group | Influences partitioning and elimination | Carboxylic acid groups can increase water solubility and facilitate excretion, potentially reducing bioaccumulation compared to more neutral compounds. snu.ac.kr |
| Lipophilicity (Log Kow) | Higher lipophilicity can increase bioaccumulation | Compounds that are more soluble in lipids are more likely to partition into the fatty tissues of organisms. |
| Metabolic Transformation | Can decrease bioaccumulation | If a compound is readily metabolized and excreted, its potential to bioaccumulate is reduced. |
| Species-Specific Factors | Bioaccumulation varies between organisms | Differences in physiology, metabolism, and feeding habits among species lead to different levels of bioaccumulation. acs.org |
Lipophilicity and Its Correlation with Environmental Partitioning
No experimentally determined or computationally predicted lipophilicity data, such as the octanol-water partition coefficient (LogP), for this compound are available in the public domain. While the trifluoromethoxy group is generally known to increase the lipophilicity of organic molecules, which can influence their environmental partitioning behavior, specific studies quantifying this for this compound have not been identified. mdpi.combeilstein-journals.orgnih.gov Consequently, a data table and detailed analysis of its environmental partitioning based on lipophilicity cannot be provided.
In vitro and Ex vivo Models for Studying Uptake and Transport
There is no available research detailing the use of in vitro or ex vivo models to investigate the uptake and transport of this compound. Studies on related compounds with different substitution patterns or functional groups exist, but per the strict inclusion criteria of this article, they are not within the scope of this discussion. Therefore, a data table of models and research findings concerning the uptake and transport of this compound cannot be generated.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways to Trifluoromethoxy-Containing Benzoic Acids
A primary focus of future research will be the development of more efficient, scalable, and environmentally benign methods for synthesizing trifluoromethoxy-containing benzoic acids. While progress has been made, current methods can be limited by the availability of starting materials and the harshness of reaction conditions. organic-chemistry.org Future explorations are likely to concentrate on:
Direct C-H Trifluoromethoxylation: Developing catalytic systems that can directly and selectively introduce the -OCF3 group onto an aromatic C-H bond of a benzoic acid precursor would represent a significant leap forward. This would streamline synthetic routes and reduce waste.
Novel Trifluoromethoxylating Reagents: The design and synthesis of new, safer, and more effective reagents for delivering the -OCF3 moiety are crucial. Research into both nucleophilic and radical trifluoromethoxylating agents is expected to expand the scope of accessible molecules. mdpi.com
Flow Chemistry and Photoredox Catalysis: The application of continuous flow technologies and photoredox catalysis offers promising avenues for the synthesis of these compounds. These methods can provide better control over reaction parameters, improve safety, and facilitate scalability. nih.gov Visible light-promoted reactions, in particular, are an attractive green chemistry approach. acs.org
Development of Highly Selective Catalytic Reactions for Derivatization
Once the core trifluoromethoxy-benzoic acid scaffold is obtained, its further functionalization is key to creating diverse molecular libraries for various applications. Future research will undoubtedly focus on the development of highly selective catalytic reactions for derivatization.
Key areas of development include:
Late-Stage Functionalization: Catalytic methods that allow for the precise modification of complex molecules at a late stage in the synthetic sequence are highly sought after. This enables the rapid generation of analogues for structure-activity relationship (SAR) studies. researchgate.net
Asymmetric Catalysis: For applications in medicinal chemistry, the stereoselective synthesis of chiral derivatives is often essential. The development of new chiral catalysts for reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling on trifluoromethoxy-benzoic acid substrates will be a significant area of investigation.
Decarboxylative Cross-Coupling: Utilizing the carboxylic acid group as a handle for decarboxylative cross-coupling reactions is an emerging trend. This allows for the direct conversion of the benzoic acid into other functional groups, providing a versatile tool for molecular diversification. nih.govacs.org
Advanced Materials Science Applications Derived from Fluorinated Benzoic Acids
The unique properties of fluorinated benzoic acids make them attractive building blocks for advanced materials. Future research is poised to explore their potential in several areas:
Fluorinated Metal-Organic Frameworks (F-MOFs): The use of fluorinated linkers, such as trifluoromethoxy-containing benzoic acids, in the synthesis of MOFs can lead to materials with enhanced properties. rsc.org These F-MOFs may exhibit increased hydrophobicity, improved gas sorption selectivity (e.g., for CO2 capture), and greater chemical stability. rsc.org
High-Performance Polymers: Incorporation of fluorinated benzoic acid monomers into polymer backbones can enhance thermal stability, chemical resistance, and optical properties. kaibangchem.commdpi.com These materials could find applications in aerospace, electronics, and specialized coatings.
Liquid Crystals: The rigid core of benzoic acid derivatives, combined with the properties of the trifluoromethoxy group, makes them interesting candidates for the design of novel liquid crystalline materials with specific optical and electronic properties. nih.gov
| Potential Application Area | Key Property Conferred by Fluorination | Example Material Class |
| Gas Separation and Storage | Enhanced selectivity and stability | Fluorinated Metal-Organic Frameworks (F-MOFs) rsc.org |
| Advanced Coatings | Thermal stability and chemical resistance | High-Performance Polymers kaibangchem.commdpi.com |
| Displays and Sensors | Tunable optical and electronic properties | Liquid Crystals nih.gov |
Integrated Computational and Experimental Approaches for Mechanism Elucidation
A deeper understanding of reaction mechanisms and molecular interactions is crucial for the rational design of new synthetic methods and materials. The integration of computational chemistry with experimental studies is a powerful approach that will continue to grow in importance.
Future efforts in this area will likely involve:
Predictive Modeling for Catalyst Design: Using computational tools to predict the performance of new catalysts for specific transformations can accelerate the discovery of more efficient and selective systems.
Understanding Non-Covalent Interactions: The trifluoromethoxy group can participate in unique non-covalent interactions, such as halogen bonding and C-F···H interactions. researchgate.net Computational studies can provide valuable insights into these interactions, aiding in the design of self-assembling materials and drug-receptor binding.
Reaction Pathway Analysis: Detailed computational analysis of reaction pathways can help to elucidate complex mechanisms, identify key intermediates, and rationalize observed selectivities. nih.gov This knowledge can then be used to optimize reaction conditions and expand the substrate scope.
Expanding the Scope of Research Applications in Chemical Biology and Materials Science
The versatile properties of trifluoromethoxy-containing benzoic acids suggest that their applications can be expanded into new and exciting areas of chemical biology and materials science.
Emerging trends include:
Chemical Probes: These compounds can be developed as probes to study biological systems. For example, their unique 19F NMR signature can be exploited for in-cell NMR studies.
Inhibitor Development: The trifluoromethoxy group is increasingly recognized as a valuable substituent in the design of potent and selective enzyme inhibitors. wechemglobal.com Future research will likely see 2-Methyl-3-(trifluoromethoxy)benzoic acid and its derivatives explored as scaffolds for inhibitors of various therapeutic targets. researchgate.net
Smart Materials: The development of "smart" materials that respond to external stimuli is a major goal in materials science. The incorporation of fluorinated benzoic acids could lead to materials with tunable properties, such as stimuli-responsive polymers or sensors. mdpi.com
The continued exploration of the synthesis, derivatization, and application of this compound and related compounds holds significant promise. The synergy between synthetic innovation, catalytic development, materials science, and computational chemistry will undoubtedly unlock new opportunities and solidify the importance of this class of molecules in science and technology.
Q & A
Q. How should in vitro models be designed to evaluate the compound’s pharmacokinetic profile?
- Methodological Answer : Use hepatocyte incubations (rat/human) to assess metabolic stability (t₁/₂). Caco-2 monolayers evaluate intestinal permeability (P_app). Measure plasma protein binding via ultrafiltration (≥90% binding indicates limited free fraction). Test CYP inhibition (e.g., CYP3A4/2D6) using fluorogenic substrates. Correlate results with in silico predictions (e.g., SwissADME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
